molecular formula C7H5BrFI B1271502 4-Bromo-2-fluoro-5-iodotoluene CAS No. 202865-74-5

4-Bromo-2-fluoro-5-iodotoluene

Cat. No.: B1271502
CAS No.: 202865-74-5
M. Wt: 314.92 g/mol
InChI Key: CPKOXUVSOOKUDA-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-iodotoluene is an organic compound with the molecular formula C7H5BrFI It is a halogenated derivative of toluene, featuring bromine, fluorine, and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-iodotoluene typically involves halogenation reactions. One common method is the sequential halogenation of toluene derivatives. For instance, starting with 4-bromo-2-fluorotoluene, iodination can be achieved using iodine and an oxidizing agent such as silver trifluoroacetate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-iodotoluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The methyl group can be oxidized to form carboxylic acids or reduced to form different alkyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.

    Oxidation: Potassium permanganate or chromium trioxide for oxidizing the methyl group.

    Reduction: Lithium aluminum hydride for reducing the methyl group to an alkyl chain.

Major Products Formed

    Substitution: Formation of various substituted toluenes depending on the substituent introduced.

    Oxidation: Formation of 4-bromo-2-fluoro-5-iodobenzoic acid.

    Reduction: Formation of 4-bromo-2-fluoro-5-iodoethylbenzene.

Scientific Research Applications

4-Bromo-2-fluoro-5-iodotoluene is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-iodotoluene depends on its specific application. In chemical reactions, the halogen atoms can participate in various mechanisms, such as nucleophilic substitution or electrophilic addition. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-fluoro-2-iodotoluene: Similar in structure but with different halogen positions.

    4-Fluoro-2-iodotoluene: Lacks the bromine atom.

    4-Bromo-2-iodoaniline: Contains an amino group instead of a methyl group.

Uniqueness

4-Bromo-2-fluoro-5-iodotoluene is unique due to the specific arrangement of halogen atoms, which imparts distinct chemical reactivity and physical properties. This makes it valuable in synthesizing complex molecules and studying halogenated compounds’ effects .

Properties

IUPAC Name

1-bromo-5-fluoro-2-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKOXUVSOOKUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377719
Record name 4-Bromo-2-fluoro-5-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-74-5
Record name 1-Bromo-5-fluoro-2-iodo-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-5-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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